REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7][Br:8])[C:3]([OH:5])=[O:4].[CH3:9][C:10](O)([CH3:12])[CH3:11].OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:1][CH:2]([CH2:6][CH2:7][Br:8])[C:3]([O:5][C:10]([CH3:12])([CH3:11])[CH3:9])=[O:4] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CCBr
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
12000 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
boron anhydride
|
Quantity
|
8000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1680 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
15 L
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
27.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 24 h at room temperature
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OC(C)(C)C)CCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.58 mol | |
AMOUNT: MASS | 3800 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7][Br:8])[C:3]([OH:5])=[O:4].[CH3:9][C:10](O)([CH3:12])[CH3:11].OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:1][CH:2]([CH2:6][CH2:7][Br:8])[C:3]([O:5][C:10]([CH3:12])([CH3:11])[CH3:9])=[O:4] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CCBr
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
12000 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
boron anhydride
|
Quantity
|
8000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1680 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
15 L
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Setpoint
|
27.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 24 h at room temperature
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OC(C)(C)C)CCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.58 mol | |
AMOUNT: MASS | 3800 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |